molecular formula C23H22N4O3 B2620052 2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539841-67-3

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2620052
CAS No.: 539841-67-3
M. Wt: 402.454
InChI Key: DPSJDTWNSQPOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic compound based on the triazoloquinazolinone scaffold, a class of nitrogen-bridged heterocycles recognized for its significant potential in pharmaceutical research . Compounds featuring this core structure are frequently investigated for their antiproliferative properties and have been identified as promising scaffolds for the development of novel anticancer agents . Research on closely related analogs has demonstrated that specific substitutions on the triazole and quinazoline rings can lead to compounds with selective growth inhibition activity against various cancer cell lines . For instance, one study on hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-one derivatives highlighted that certain structural isomers exhibit attractive growth inhibition, underscoring the importance of the angular regiochemistry and the cis arrangement of aromatic substituents for enhanced biological activity . The molecular framework integrates a fused triazole ring with a tetrahydroquinazolinone system, which often results in a layered crystal structure stabilized by hydrogen bonding and π-stacking interactions, features that can influence its physicochemical properties . This compound is supplied exclusively for research purposes, such as in bioactivity screening, mechanism of action studies, and as a building block in medicinal chemistry programs aimed at developing new kinase inhibitors or cytotoxic agents . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-29-16-11-9-14(10-12-16)21-20-18(7-4-8-19(20)28)24-23-25-22(26-27(21)23)15-5-3-6-17(13-15)30-2/h3,5-6,9-13,21H,4,7-8H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSJDTWNSQPOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 350.42 g/mol
  • Structure : The compound features a triazoloquinazolinone core with methoxy substituents that may influence its biological activity.

Anticancer Activity

Research indicates that quinazolinones exhibit significant anticancer properties. A study highlighted that derivatives of quinazolinones showed effectiveness against various cancer cell lines. Specifically:

  • Mechanism of Action : Quinazolinones may induce apoptosis in cancer cells through the inhibition of specific kinase pathways. For instance, compounds have been shown to inhibit the epidermal growth factor receptor (EGFR) and Aurora kinases, which are critical in cell proliferation and survival.
  • Case Study : In vitro studies demonstrated that certain quinazolinone derivatives exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
CompoundCell LineIC50 (µM)
This compoundMCF-718.5 ± 0.5
Another Quinazolinone DerivativeA54922.0 ± 0.3

Anti-inflammatory Activity

Quinazolinones are also recognized for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers:

  • Cytokine Inhibition : Studies suggest that quinazolinones can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
  • Mechanism : This activity is likely mediated through the modulation of NF-κB signaling pathways.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various quinazolinone derivatives:

  • Synthesis Methods : Various synthetic routes have been developed to create novel derivatives with enhanced biological activity. These include modifications at the 3 and 9 positions of the quinazolinone ring.
  • Biological Evaluation : Compounds were screened for cytotoxicity using MTT assays across multiple cancer cell lines. The most promising candidates displayed significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Table 1: Substituent Variations and Physicochemical Properties

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound 2-(3-MeOPh), 9-(4-MeOPh) Not reported Not reported Two methoxy groups N/A
9-(4-Hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (13a) 9-(4-OHPh) 230–231 69.5 Hydroxyl group
6-(4-MeOPh)-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 6-(4-MeOPh), 9-Ph Not reported Not reported Methoxy, phenyl
9-(2-ClPh)-6,6-dimethyl-5,6,7,9-tetrahydro-4H-1,2,4-triazolo[5,1-b]quinazolin-8-one (7a) 9-(2-ClPh), 6,6-dimethyl >300 Not reported Chloro, dimethyl
  • The 2-chlorophenyl substituent in 7a () introduces steric and electronic effects, as evidenced by its high melting point (>300°C) .
  • Methoxy vs. Hydroxyl : Methoxy groups generally increase lipophilicity, whereas hydroxyl groups improve aqueous solubility. This trade-off is critical in drug design for optimizing bioavailability.

Heterocyclic Core Modifications

Table 2: Heterocyclic System Comparisons

Compound Name Core Structure Key Features Reference
Target Compound Triazolo[5,1-b]quinazolinone Fused triazole-quinazolinone N/A
9-(4-ClPh)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one (4) Tetrazolo[5,1-b]quinazolinone Tetrazole ring (N-rich, higher acidity)
9-(3-MeOPh)-6,6-dimethyl-4-Ph-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one Thieno[3,2-b]quinoline Thiophene ring (sulfur-containing)
  • Triazole vs.
  • Thieno vs. Triazolo: The thieno-fused system () incorporates a sulfur atom, which may alter electronic properties and binding affinity in biological systems .

Table 3: Catalytic Efficiency and Reaction Conditions

Compound Synthesized Catalyst Reaction Time Yield (%) Reference
9-(4-OHPh)-6,6-dimethyl-5,6,7,9-tetrahydro-triazoloquinazolinone NGPU Shortened High
2-Methyl-3-(substituted diazenyl)quinazolin-4(3H)-one (5-9) Conventional Prolonged Moderate
9-(4-ClPh)-tetrazoloquinazolinone (4) p-TSA 10 minutes Not reported
  • Catalyst Superiority: The NGPU catalyst () outperforms traditional methods in triazoloquinazolinone synthesis, offering shorter reaction times and higher yields .
  • Acid Catalysis: p-TSA () enables rapid synthesis (10 minutes) of tetrazoloquinazolinones, though yields are unspecified .

Spectral and Thermal Properties

  • Melting Points : The target compound’s analogs exhibit wide-ranging melting points, from 230°C (13a , hydroxyl derivative) to >300°C (7a , chloro-dimethyl analog), highlighting the impact of substituents on crystallinity .
  • NMR Data : Compound 7a () shows distinct 1H NMR signals for methyl groups (δ 1.01, 1.07) and aromatic protons (δ 7.24–7.42), providing a benchmark for structural validation of methoxy-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.